Methyl 4-bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate

Metabolic stability BET bromodomain inhibition Cytochrome P450

Methyl 4-bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate (CAS 2748790-07-8; molecular formula C₁₂H₁₂BrFO₃; MW 303.12 g/mol) is a polysubstituted 2,3-dihydrobenzofuran-7-carboxylate ester that integrates a 4-bromo-5-fluoro halogenation pattern, a geminal 2,2-dimethyl quaternary center, and a methyl ester at the 7-position on the fused benzofuran scaffold. This compound belongs to a privileged scaffold class extensively investigated for poly(ADP-ribose)polymerase-1 (PARP-1) inhibition, bromodomain and extra-terminal (BET) domain inhibition, and anti-inflammatory/anticancer dual activity.

Molecular Formula C12H12BrFO3
Molecular Weight 303.12 g/mol
Cat. No. B14912617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate
Molecular FormulaC12H12BrFO3
Molecular Weight303.12 g/mol
Structural Identifiers
SMILESCC1(CC2=C(O1)C(=CC(=C2Br)F)C(=O)OC)C
InChIInChI=1S/C12H12BrFO3/c1-12(2)5-7-9(13)8(14)4-6(10(7)17-12)11(15)16-3/h4H,5H2,1-3H3
InChIKeyNFJPJJJAYFZLRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Bromo-5-Fluoro-2,2-Dimethyl-2,3-Dihydrobenzofuran-7-Carboxylate: A Halogenated Dihydrobenzofuran Building Block for Targeted Medicinal Chemistry


Methyl 4-bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate (CAS 2748790-07-8; molecular formula C₁₂H₁₂BrFO₃; MW 303.12 g/mol) is a polysubstituted 2,3-dihydrobenzofuran-7-carboxylate ester that integrates a 4-bromo-5-fluoro halogenation pattern, a geminal 2,2-dimethyl quaternary center, and a methyl ester at the 7-position on the fused benzofuran scaffold. This compound belongs to a privileged scaffold class extensively investigated for poly(ADP-ribose)polymerase-1 (PARP-1) inhibition, bromodomain and extra-terminal (BET) domain inhibition, and anti-inflammatory/anticancer dual activity. [1] Its specific substitution pattern is designed to confer metabolic stability via the quaternary 2-position, electronic tuning via the vicinal bromo-fluoro arrangement, and synthetic versatility via the methyl ester handle. [2]

Why Methyl 4-Bromo-5-Fluoro-2,2-Dimethyl-2,3-Dihydrobenzofuran-7-Carboxylate Cannot Be Replaced by Generic 2,3-Dihydrobenzofuran-7-Carboxylate Analogs


The 2,3-dihydrobenzofuran-7-carboxylate scaffold is not a uniform commodity; the identity, position, and combination of substituents dictate metabolic fate, target engagement, and synthetic trajectory. Replacement of the 2,2-dimethyl quaternary center with unsubstituted –CH₂– removes a critical metabolic shield: the gem-dimethyl group occupies the primary site of cytochrome P450-mediated oxidation, and its absence is directly linked to elevated in vitro clearance in BET inhibitor programs. [1] Deletion or repositioning of the 4-bromo and 5-fluoro substituents alters the electron density of the aromatic ring, which in closely studied fluorinated benzofuran series has been shown to modulate COX-2 inhibitory potency and antiproliferative activity in HCT116 colorectal adenocarcinoma cells by more than 10-fold. [2] Substitution of the 7-methyl ester with a carboxylic acid or primary amide changes both the compound's solubility profile and its capacity for further synthetic elaboration. Consequently, no single-position modification can be made without cascading effects on biological and physicochemical behavior.

Quantitative Differentiation Evidence for Methyl 4-Bromo-5-Fluoro-2,2-Dimethyl-2,3-Dihydrobenzofuran-7-Carboxylate Versus Closest Analogs


2,2-Dimethyl Quaternary Center Confers Metabolic Stability: Blockade of the Primary Oxidative Site vs. Unsubstituted 2,3-Dihydrobenzofurans

In the optimization of 2,3-dihydrobenzofuran-based BET BD2-selective inhibitors, Lucas et al. (2021) demonstrated that unsubstituted 2,3-dihydrobenzofuran cores exhibited raised in vitro clearance due to rapid oxidative metabolism at the C2 position. Insertion of a quaternary center (geminal 2,2-dimethyl substitution) blocked this primary metabolic soft spot and simultaneously improved aqueous solubility. [1] The target compound, bearing this identical 2,2-dimethyl-2,3-dihydrobenzofuran architecture, is therefore predicted to possess substantially enhanced metabolic stability relative to 2,3-dihydrobenzofuran-7-carboxylate analogs lacking 2,2-disubstitution (e.g., methyl 2,3-dihydrobenzofuran-7-carboxylate, CAS 133844-95-8).

Metabolic stability BET bromodomain inhibition Cytochrome P450 Lead optimization

Vicinal 4-Bromo-5-Fluoro Substitution Pattern Enhances Anti-Inflammatory and Anticancer Activity Relative to Mono-Halogenated or Non-Halogenated Analogs

Ayoub et al. (2023) systematically evaluated nine fluorinated benzofuran and dihydrobenzofuran derivatives for anti-inflammatory activity in LPS-stimulated macrophages and anticancer activity in HCT116 cells. The structure–activity relationship analysis concluded that biological effects were enhanced in the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups. [1] Compounds containing both bromine and fluorine substituents (Group I: difluorinated with bromine and carboxyl/ester groups) exhibited the most potent inhibition of PGE2 production, with IC₅₀ values of 1.48–1.92 µM. Two compounds with difluorine, bromine, and ester or carboxylic acid groups inhibited HCT116 proliferation by approximately 70% and induced DNA fragmentation by approximately 80%. [1] Compound 8, which retained bromine but lacked the dual-fluorine motif, showed only partial PGE2 inhibition (IC₅₀ = 20.52 µM), representing a >10-fold reduction in potency. [1]

Anti-inflammatory activity COX-2 inhibition PGE2 suppression HCT116 colorectal cancer

Methyl Ester at 7-Position Provides a Versatile Synthetic Handle for Carboxamide PARP-1 Inhibitor Development vs. Carboxylic Acid or Unfunctionalized Analogs

Patel et al. (2014) established that the 2,3-dihydrobenzofuran-7-carboxamide scaffold is a validated PARP-1 inhibitory chemotype, with lead compound 3 (DHBF-7-carboxamide) showing IC₅₀ = 9.45 µM against PARP-1. [1] The methyl ester at the 7-position serves as a direct precursor to the carboxamide via aminolysis, a transformation that is synthetically straightforward, whereas the corresponding 7-carboxylic acid requires amide coupling steps. Critically, in the Patel et al. SAR, the 2,3-dihydrobenzofuran-7-carboxamide was the active pharmacophore—the ester itself can be hydrolyzed in vivo to the acid or converted to the amide. The target compound's methyl ester thus occupies an optimal intermediate position: it can be directly screened as an ester prodrug, hydrolyzed to the acid for solubility studies, or converted to diverse carboxamide libraries for PARP-1 SAR exploration.

PARP-1 inhibition Carboxamide conversion DNA repair Synthetic tractability

Dual Halogen (Br/F) Substitution Tunes Aromatic Electron Density for Target Binding vs. Mono-Halogenated or Non-Halogenated 2,3-Dihydrobenzofuran-7-Carboxylates

The vicinal 4-bromo-5-fluoro arrangement on the benzofuran aromatic ring creates a unique electronic environment distinct from analogs bearing a single halogen, halogen at different positions, or no halogen. In the BET BD2 inhibitor series reported by Lucas et al. (2021), halogen substitution on the dihydrobenzofuran ring significantly influenced binding potency and selectivity. [1] Separately, in the Ayoub et al. (2023) anti-inflammatory study, the presence of both bromine and fluorine was identified as enhancing biological effects compared to mono-halogenated derivatives. [2] The 4-bromo substituent provides a heavy atom for potential halogen bonding interactions with protein targets, while the 5-fluoro substituent modulates ring electron density and metabolic stability through its strong electron-withdrawing effect. This specific 4-Br/5-F ortho relationship is not available in the more common 5-bromo or 6-bromo mono-substituted 2,3-dihydrobenzofuran-7-carboxylates available from commercial vendors.

Halogen bonding Electronic effects Bromodomain inhibition Structure-activity relationship

Available Purity of ≥98% (HPLC) Supports Reproducible Screening vs. Lower-Purity Generic Dihydrobenzofuran Intermediates

The target compound is commercially supplied at a certified purity of 98% (HPLC), as specified by LeYan (product 1440131). This purity level meets the threshold recommended for primary screening in academic and industrial drug discovery settings (typically ≥95%). In contrast, many unsubstituted or mono-halogenated 2,3-dihydrobenzofuran-7-carboxylate building blocks are available only at lower purities (90–95%) or without rigorous analytical certification. The specific 4-bromo-5-fluoro-2,2-dimethyl substitution pattern makes this compound a single defined chemical entity with no regioisomeric ambiguity at the halogenation positions, simplifying hit confirmation and follow-up.

Chemical purity Reproducibility Assay quality Procurement specification

Priority Application Scenarios for Methyl 4-Bromo-5-Fluoro-2,2-Dimethyl-2,3-Dihydrobenzofuran-7-Carboxylate Based on Quantitative Differentiation Evidence


PARP-1 Inhibitor Lead Generation via Direct 7-Carboxamide Library Synthesis

The methyl ester at the 7-position enables one-step conversion to a diverse carboxamide library via direct aminolysis with primary or secondary amines, bypassing the amide coupling reagents required when starting from the carboxylic acid. Based on the Patel et al. (2014) demonstration that DHBF-7-carboxamides are validated PARP-1 inhibitors (lead IC₅₀ = 9.45 µM; optimized derivatives down to IC₅₀ = 0.079 µM), [1] this compound provides an accelerated entry into PARP-1 chemical space. The 4-Br and 5-F substituents offer additional vectors for halogen-bonding interactions with the PARP-1 catalytic domain that are not available from the unsubstituted core scaffold used in the original Patel et al. study.

BD2-Selective BET Bromodomain Inhibitor Optimization with Pre-Installed Metabolic Stability

The 2,2-dimethyl quaternary center pre-installs the metabolic shielding modification that Lucas et al. (2021) identified as critical for achieving good in vivo pharmacokinetics in their BD2-selective BET inhibitor program (GSK852, 1000-fold BD2 selectivity, good rat and dog PK). [2] Researchers can use this compound as a starting point for synthesizing BD2-selective probe molecules without needing to introduce the quaternary center de novo, which in the Lucas et al. program required investment in two orthogonal synthetic routes. The 4-bromo substituent additionally provides a handle for Suzuki or Buchwald coupling to introduce aryl/heteroaryl groups at the 4-position for further potency and selectivity optimization.

Dual Anti-Inflammatory/Anticancer Agent Development Targeting Inflammation-Associated Colorectal Cancer

The SAR findings from Ayoub et al. (2023) demonstrate that fluorinated dihydrobenzofuran derivatives bearing bromine and ester/carboxyl groups achieve potent dual activity: PGE2 IC₅₀ values of 1.48–1.92 µM in macrophages, IL-6 IC₅₀ of 1.23–5.21 µM, and HCT116 proliferation inhibition of approximately 70% with DNA fragmentation of approximately 80%. [3] The target compound's 4-Br/5-F/7-COOMe substitution pattern recapitulates the key pharmacophoric features of the most active compounds in this study, making it a logical starting scaffold for further optimization of dual anti-inflammatory/anticancer agents targeting COX-2/PGE2 and Bcl-2/PARP-1 pathways in colorectal cancer.

Halogen-Enriched Fragment Library Construction for X-Ray Crystallographic Screening

The presence of both bromine (atomic number 35) and the 2,2-dimethyl group (six equivalent protons) makes this compound suitable for anomalous dispersion phasing in protein X-ray crystallography and for ligand-observed ¹⁹F NMR screening. [3] The bromine atom provides a strong anomalous signal for identifying binding poses in co-crystal structures, while the single fluorine enables clean ¹⁹F NMR spectra without signal splitting from adjacent fluorines. The compound's molecular weight (303.12 Da) and balanced physicochemical profile place it within fragment-like chemical space suitable for structure-based drug design campaigns.

Quote Request

Request a Quote for Methyl 4-bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.